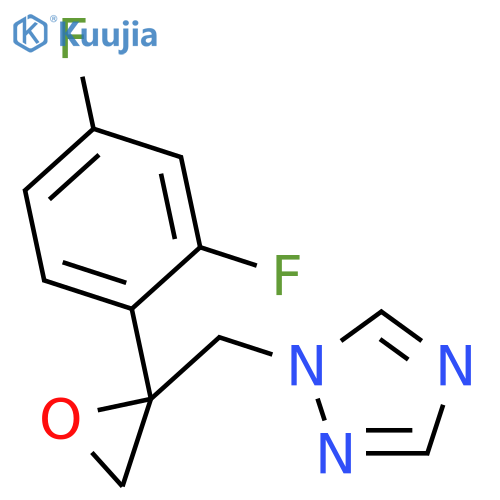

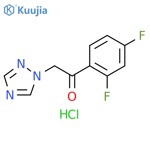

Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols

,

Bioorganic & Medicinal Chemistry Letters,

2009,

19(6),

1811-1814